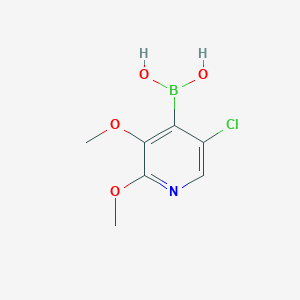

5-Chloro-2,3-dimethoxypyridine-4-boronic acid

Description

5-Chloro-2,3-dimethoxypyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H9BClNO4. This compound is part of a class of chemicals known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

(5-chloro-2,3-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO4/c1-13-6-5(8(11)12)4(9)3-10-7(6)14-2/h3,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFBXDQPYQISEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1Cl)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethoxypyridine-4-boronic acid typically involves the reaction of 5-Chloro-2,3-dimethoxypyridine with a boron-containing reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxypyridine-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Chloro-2,3-dimethoxypyridine-4-boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of biologically active compounds and as a tool in chemical biology for the modification of biomolecules.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxypyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dimethoxypyridine-4-boronic acid

- 5-Bromo-2,3-dimethoxypyridine

- 5-Iodo-2,3-dimethoxypyridine

Uniqueness

5-Chloro-2,3-dimethoxypyridine-4-boronic acid is unique due to the presence of the chloro substituent, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages in terms of reaction conditions and product yields .

Biological Activity

5-Chloro-2,3-dimethoxypyridine-4-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available data on the biological activity of this compound, including relevant case studies and research findings.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological targets. This property is crucial for its activity as an inhibitor in enzymatic reactions and as a potential therapeutic agent.

1. Antibacterial Activity

Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds within this class can effectively inhibit the growth of resistant bacterial strains. Specifically, the compound showed activity against Escherichia coli with an effective concentration of 6.50 mg/mL .

2. Anticancer Activity

The anticancer potential of boronic acids has been extensively studied. This compound has been implicated in inhibiting cancer cell proliferation. In vitro studies suggest that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors .

Case Study 1: Antibacterial Efficacy

In a comparative study, several boronic acid derivatives were tested against multidrug-resistant bacterial strains. The results indicated that this compound exhibited comparable efficacy to established antibiotics but with a lower toxicity profile towards human cells .

Case Study 2: Anticancer Mechanism

A recent investigation into the mechanism of action for similar boronic acids revealed that they can inhibit tubulin polymerization, which is critical for cancer cell division. The IC50 values for these compounds ranged from 1.5 µM to 7.8 µM, indicating potent activity against cancer cell lines . This suggests that this compound may share similar mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is often influenced by their structural characteristics. For instance:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances antibacterial activity |

| Methoxy Groups | Increases solubility and bioavailability |

| Pyridine Ring | Essential for enzyme binding interactions |

The presence of the chloro group in this compound is particularly noteworthy as it has been shown to enhance the compound's interaction with bacterial enzymes .

Q & A

Q. Key Takeaways for Researchers :

- Prioritize pre-purification and inert storage to mitigate batch variability.

- Optimize catalytic systems for sterically demanding substrates.

- Cross-validate analytical data with orthogonal methods (NMR, LCMS, UV-Vis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.